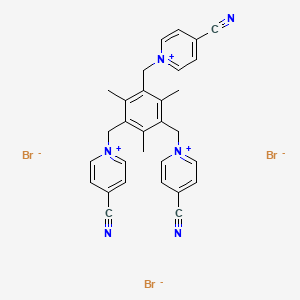
1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide is a complex organic compound known for its unique structure and properties This compound features a central benzene ring substituted with three methylene bridges, each connected to a cyanopyridinium group The presence of bromide ions balances the charge of the cyanopyridinium groups, making it a quaternary ammonium salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide typically involves a multi-step process:
Formation of the Central Benzene Core: The starting material, 2,4,6-trimethylbenzene, undergoes a series of reactions to introduce methylene bridges at the 1,3,5-positions. This can be achieved through Friedel-Crafts alkylation using formaldehyde and a Lewis acid catalyst such as aluminum chloride.
Introduction of Cyanopyridinium Groups: The methylene-bridged benzene intermediate is then reacted with 4-cyanopyridine in the presence of a strong base like sodium hydride to form the desired cyanopyridinium groups.
Quaternization: The final step involves the quaternization of the pyridine nitrogen atoms with methyl bromide to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyanopyridinium groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanopyridinium groups, where nucleophiles like hydroxide or alkoxide ions replace the cyanide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or sodium methoxide in methanol.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridinium derivatives.
科学的研究の応用
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide has several scientific research applications:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a ligand, forming stable complexes with metal ions.
Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to the presence of quaternary ammonium groups, which are known to disrupt microbial cell membranes.
Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and polymerization processes.
作用機序
The mechanism of action of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide involves its interaction with molecular targets through its quaternary ammonium groups. These groups can disrupt cell membranes in microbial organisms, leading to cell lysis and death. In catalysis, the compound can coordinate with metal centers, facilitating various chemical transformations by stabilizing reactive intermediates and lowering activation energies.
類似化合物との比較
Similar Compounds
- 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole)
- 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-benzo[d]imidazole)
- 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole)
Uniqueness
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-cyanopyridin-1-ium) bromide is unique due to the presence of cyanopyridinium groups, which impart distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic interactions and stability.
特性
分子式 |
C30H27Br3N6 |
|---|---|
分子量 |
711.3 g/mol |
IUPAC名 |
1-[[3,5-bis[(4-cyanopyridin-1-ium-1-yl)methyl]-2,4,6-trimethylphenyl]methyl]pyridin-1-ium-4-carbonitrile;tribromide |
InChI |
InChI=1S/C30H27N6.3BrH/c1-22-28(19-34-10-4-25(16-31)5-11-34)23(2)30(21-36-14-8-27(18-33)9-15-36)24(3)29(22)20-35-12-6-26(17-32)7-13-35;;;/h4-15H,19-21H2,1-3H3;3*1H/q+3;;;/p-3 |
InChIキー |
VJMRVHYOQNEWHC-UHFFFAOYSA-K |
正規SMILES |
CC1=C(C(=C(C(=C1C[N+]2=CC=C(C=C2)C#N)C)C[N+]3=CC=C(C=C3)C#N)C)C[N+]4=CC=C(C=C4)C#N.[Br-].[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




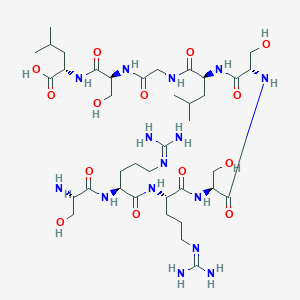
![(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15158586.png)
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine](/img/structure/B15158597.png)
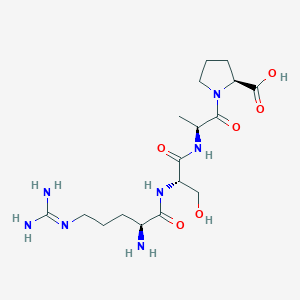
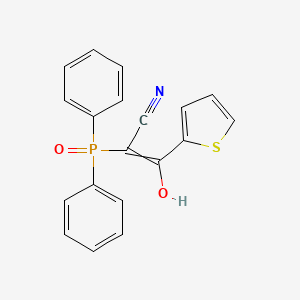

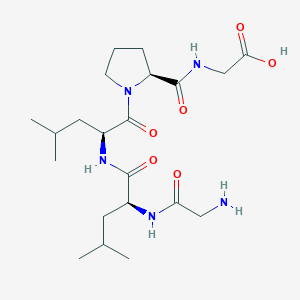
![Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15158640.png)
![4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one](/img/structure/B15158648.png)
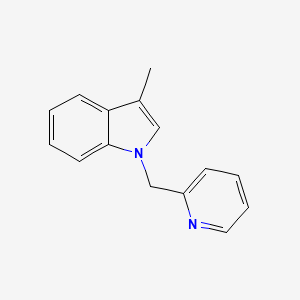
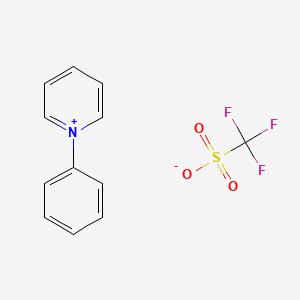
![2-[4'-(5-Fluorooctyl)[1,1'-biphenyl]-4-yl]-5-octyl-1,3-dioxane](/img/structure/B15158660.png)
